molecular formula C10H9ClN2O2 B12905981 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-07-6

3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B12905981
CAS-Nummer: 88405-07-6
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: OGLZUENZBIECSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Vorbereitungsmethoden

The synthesis of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxypyridine with chloroacetyl chloride in the presence of a base, followed by cyclization with guanidine to form the pyridopyrimidine core. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Analyse Chemischer Reaktionen

3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:

    2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its anticancer and antiviral activities.

    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Exhibits antimicrobial properties.

    4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Used in the development of antimicrobial agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

88405-07-6

Molekularformel

C10H9ClN2O2

Molekulargewicht

224.64 g/mol

IUPAC-Name

3-chloro-2-ethoxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9-8(11)10(14)13-6-4-3-5-7(13)12-9/h3-6H,2H2,1H3

InChI-Schlüssel

OGLZUENZBIECSW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=O)N2C=CC=CC2=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.